molecular formula C8H14N4 B1309590 1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine CAS No. 885461-42-7

1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine

Cat. No. B1309590
CAS RN: 885461-42-7
M. Wt: 166.22 g/mol
InChI Key: IACZAGXWNRNOBU-UHFFFAOYSA-N
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Description

This compound, also known as (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine, has a CAS Number of 885461-42-7 . It has a molecular weight of 166.23 and its IUPAC name is 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethylamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H14N4/c9-6-8-11-10-7-4-2-1-3-5-12(7)8/h1-6,9H2 . This indicates the molecular structure of the compound, which can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

The compound (6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetonitrile reacts with carboxylic acid anhydrides and chlorides to afford acylation products at the nitrogen atom in the heteroring or methylene carbon atom, depending on the conditions and nature of the acylating agent .


Physical And Chemical Properties Analysis

The compound is a solid and should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Herbicidal Activities

  • A study by Wang et al. (2006) focused on the design, synthesis, and biological evaluation of novel 6,7,8,9-tetrahydro-2-(2-aryloxypyrimidin-4-yl)-2H-[1,2,4]triazolo[4,3-a]azepin-3(5H)-ones. These compounds were tested for herbicidal activities against rape and barnyard grass, with some derivatives exhibiting moderate herbicidal activity against rape. This research highlights the potential agricultural applications of such compounds in weed management Wang et al., 2006.

Anxiolytic and Anticonvulsant Activities

  • Research conducted by Demchenko et al. (2020) explored the synthesis and anxiolytic activity of 3-aryl-1-(41methoxyphenyl)-1-(6,7,8,9-tetrahydro5H-[1,2,4]triazolo[4,3-a]azepine-3-yl-methyl)-urea derivatives. These compounds were compared with known drugs diazepam and gidazepam, showing that some derivatives exhibited anticonvulsant and anxiolytic activities without significant sedation, indicating their potential in treating anxiety disorders Demchenko et al., 2020.

Antimicrobial Activity

  • Another study focused on the synthesis and antimicrobial activity of 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromides and related derivatives. These compounds were evaluated against strains of gram-positive and gram-negative bacteria as well as yeast fungi, with some derivatives showing promising antimicrobial activities. This suggests the potential of these compounds in the development of new antimicrobial agents Demchenko et al., 2021.

Antitumor Activities

  • Ahmed et al. (2014) conducted research on the synthesis and anti-tumor activities of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including structures related to the initial compound of interest. These derivatives showed potent anti-tumor cytotoxic activity in vitro against different human cancer cell lines, indicating their potential as candidates for anti-cancer therapy development Ahmed et al., 2014.

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements H302, H315, H318, and H335 indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c9-6-8-11-10-7-4-2-1-3-5-12(7)8/h1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACZAGXWNRNOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406968
Record name 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885461-42-7
Record name 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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